molecular formula C13H14O4 B2592207 2-(4-cyclopropylphenyl)butanedioic Acid CAS No. 115906-12-2

2-(4-cyclopropylphenyl)butanedioic Acid

Cat. No.: B2592207
CAS No.: 115906-12-2
M. Wt: 234.251
InChI Key: MTTZPLKVZPUBBK-UHFFFAOYSA-N
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Description

2-(4-cyclopropylphenyl)butanedioic Acid is a chemical compound characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a butanedioic acid moiety

Scientific Research Applications

2-(4-cyclopropylphenyl)butanedioic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopropylphenyl)butanedioic Acid typically involves the reaction of 4-cyclopropylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopropylphenyl)butanedioic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of cyclopropylphenyl ketones or dicarboxylic acids.

    Reduction: Formation of cyclopropylphenyl alcohols.

    Substitution: Introduction of halogens or other substituents on the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-cyclopropylphenyl)butanedioic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid (Butanedioic Acid): A dicarboxylic acid with similar structural features but lacking the cyclopropylphenyl group.

    Phthalic Acid: Another dicarboxylic acid with a benzene ring, differing in the position and nature of substituents.

Uniqueness

2-(4-cyclopropylphenyl)butanedioic Acid is unique due to the presence of the cyclopropyl group attached to the phenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(4-cyclopropylphenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-12(15)7-11(13(16)17)10-5-3-9(4-6-10)8-1-2-8/h3-6,8,11H,1-2,7H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTTZPLKVZPUBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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